(R)-Nisoldipine

Enantioselective pharmacokinetics CYP3A4-mediated first-pass metabolism Chiral bioanalysis

(R)-Nisoldipine (CAS 103573-36-0) is the (R)-configured optical enantiomer of the 1,4-dihydropyridine calcium channel antagonist nisoldipine. The clinically marketed product (nisoldipine, CAS 63675-72-9) is a racemic 1:1 mixture of (R)- and (S)-nisoldipine and is prescribed for the treatment of hypertension and angina pectoris.

Molecular Formula C11H18N2
Molecular Weight 0
CAS No. 103573-36-0
Cat. No. B1167306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Nisoldipine
CAS103573-36-0
Molecular FormulaC11H18N2
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Nisoldipine CAS 103573-36-0 Enantiomer Reference Standard: Product Profile for Preclinical and Analytical Research


(R)-Nisoldipine (CAS 103573-36-0) is the (R)-configured optical enantiomer of the 1,4-dihydropyridine calcium channel antagonist nisoldipine [1]. The clinically marketed product (nisoldipine, CAS 63675-72-9) is a racemic 1:1 mixture of (R)- and (S)-nisoldipine and is prescribed for the treatment of hypertension and angina pectoris [2]. (R)-Nisoldipine serves as an essential enantiomer reference material for analytical method development (chiral HPLC, LC-MS/MS), enantioselective pharmacokinetic investigations, and studies probing stereospecific pharmacological mechanisms at L-type voltage-gated calcium channels (Cav1.2).

(R)-Nisoldipine vs. Racemic Nisoldipine and (S)-Nisoldipine: Why Enantiomeric Purity Determines Experimental Outcomes


Racemic nisoldipine cannot serve as a functional substitute for (R)-nisoldipine in studies requiring enantiomer-specific resolution. After oral administration of the racemate, the plasma concentration of the (+)-enantiomer (the eutomer or pharmacologically active form) is approximately 6-fold higher than that of its (-)-antipode due to enantioselective first-pass metabolism mediated primarily by CYP3A4 [1][2]. In hypertensive patients with type-2 diabetes mellitus, the (+)-enantiomer achieved a mean Cmax of 3.9 ng/ml versus 0.7 ng/ml for the (-)-enantiomer, with AUC ratios of 51.5 versus 9.4 ng·ml⁻¹·h [3]. This 5-to-6-fold difference in systemic exposure precludes using racemic material for quantitative enantiomer-specific pharmacokinetic or pharmacodynamic experiments. Furthermore, evidence from isolated rat heart studies demonstrates that (+)- and (-)-nisoldipine exert equivalent antioxidant cardioprotective effects despite widely divergent calcium channel antagonist potencies, indicating that stereochemistry-independent properties of the distomer warrant independent investigation [4].

(R)-Nisoldipine Quantitative Differentiation Evidence: Head-to-Head Pharmacokinetic, Binding, and Functional Data


Enantioselective Systemic Exposure: (R)-Nisoldipine Exhibits Approximately 5.5-Fold Lower AUC Than the (S)-Enantiomer Following Racemate Administration

In a clinical crossover study of 9 hypertensive patients with type-2 diabetes mellitus receiving racemic nisoldipine (20 mg/day coat-core tablets for 15 days), the (+)-nisoldipine enantiomer (identified as the eutomer) achieved a mean Cmax of 3.9 ng/ml (range 1.7–6.1) and AUC0–24 of 51.5 ng·ml⁻¹·h (range 29.0–74.0). In contrast, the (–)-nisoldipine enantiomer (distomer) yielded a mean Cmax of only 0.7 ng/ml (range 0.4–1.0) and AUC0–24 of 9.4 ng·ml⁻¹·h (range 5.9–12.8) [1][2]. The apparent oral clearance (Cl/f) of the (–)-enantiomer was 18.7 l·h⁻¹·kg⁻¹ versus 3.6 l·h⁻¹·kg⁻¹ for the (+)-enantiomer—a 5.2-fold difference. A separate pilot study in a hypertensive patient on multiple-dose racemic nisoldipine reported an AUC0–24 (+)/(–) ratio of approximately 8 [3]. The FDA prescribing information confirms that after oral administration of racemic nisoldipine, the concentration of the (+)-enantiomer is approximately 6 times higher than that of the (–)-enantiomer [4]. These data demonstrate that (R)-nisoldipine—the (–)-enantiomer or distomer—undergoes substantially more extensive presystemic elimination, resulting in markedly lower systemic exposure.

Enantioselective pharmacokinetics CYP3A4-mediated first-pass metabolism Chiral bioanalysis

Calcium Channel Binding Affinity: (+)-Nisoldipine Displays Sub-Nanomolar Kd and 10-Fold Slower Dissociation Than Nifedipine

Radioligand binding studies using [3H](+)nisoldipine on rat and rabbit ventricular microsomes and bovine aortic sarcolemma revealed a dissociation constant (Kd) of 0.04 nM at 25°C, representing one of the highest reported affinities among dihydropyridine calcium channel antagonists [1]. Critically, the dissociation half-life (t1/2) of [3H](+)nisoldipine was 10 times longer than that of [3H]nifedipine at 25°C [1]. This substantially slower off-rate correlates with the prolonged pharmacodynamic duration of action observed clinically for nisoldipine relative to nifedipine. The enhanced membrane partitioning of nisoldipine compared to nifedipine further contributes to its greater apparent binding affinity and sustained receptor occupancy [1]. While these data were generated with the (+)-enantiomer (the eutomer), they define the upper affinity limit of the dihydropyridine binding site and establish a benchmark against which the (R)-enantiomer's receptor interaction kinetics can be directly compared in enantiomer-specific binding studies.

Radioligand binding Calcium channel pharmacology Dihydropyridine receptor affinity

Antioxidant Cardioprotection: (+)- and (–)-Nisoldipine Enantiomers Confer Equivalent Protection Against Oxidative Injury Despite Divergent Calcium Channel Blocking Potencies

In isolated perfused Sprague-Dawley rat hearts subjected to H2O2-induced oxidative injury (500–600 μM), contractile function recovery was equally protected by both (+)- and (–)-nisoldipine enantiomers at 1 nM concentration. At this concentration, contractile function was preserved at 56% and 67% of pre-peroxide function for (+)- and (–)-nisoldipine, respectively, compared to only 16% for vehicle-treated control hearts [1]. Biochemical markers of oxidative damage—lactate dehydrogenase (LDH) release and lipid peroxidation (thiobarbituric acid reactive substances, TBARS)—were equally reduced by both enantiomers [1]. This equivalence in antioxidant efficacy is particularly significant because the two enantiomers possess widely differing IC50 values as calcium channel antagonists [1]. The authors concluded that this cardioprotective effect is not mediated by L-type calcium channel blockade but rather through a separate, stereochemistry-independent mechanism likely involving the dihydropyridine ring's inherent radical-scavenging properties [1]. This finding directly challenges the assumption that only the calcium-channel-active eutomer possesses therapeutic value.

Oxidative stress Ischemia-reperfusion injury Non-calcium-channel-mediated effects

Vascular Selectivity Over Cardiac Tissue: Racemic Nisoldipine Is 20-Fold More Potent Than Nifedipine in Human Coronary Arteries While Exhibiting 5- to 10-Fold Lower Cardiac Depressant Activity

In a direct comparative study using human isolated coronary arteries and human auricular and ventricular muscles, racemic nisoldipine was 20 times more potent than nifedipine as an inhibitor of the increase in vascular tone induced by depolarization with 100 mM K+ [1][2]. Against serotonin (10 μM)-induced rhythmic contractions, nisoldipine was approximately 5 times more potent than nifedipine [1]. Conversely, in human ventricular muscles, nifedipine was 5 times more potent than nisoldipine as a negative inotropic agent, and in auricular muscles nifedipine was 10 times more potent as a negative inotrope [1]. These opposing potency ratios establish nisoldipine's superior vascular selectivity index: the ratio of vascular to cardiac depressant activity is substantially higher for nisoldipine than for nifedipine [1][3]. This pronounced vascular selectivity is a hallmark of second-generation dihydropyridines and is consistent with binding data showing preferential interaction with the inactivated state of the calcium channel, which predominates in depolarized vascular smooth muscle [3].

Vascular selectivity Human isolated tissue pharmacology Coronary artery vasodilation

Tissue Washout Kinetics: Nisoldipine Exhibits Intermediate Dissociation Rate Among Dihydropyridines, Slower Than Nifedipine but Faster Than Amlodipine

In isolated nonischemic rat hearts, the rate of disappearance of cardiodepressant effects (washout) was determined for four dihydropyridine calcium antagonists. The washout order, from fastest to slowest, was: nifedipine > nitrendipine > nisoldipine > amlodipine [1][2]. This intermediate washout position for racemic nisoldipine—substantially slower than nifedipine but faster than amlodipine—is consistent with its intermediate physicochemical properties governing membrane partitioning and receptor dissociation kinetics [1]. The same study demonstrated that all four dihydropyridines exhibited concentration-dependent anti-ischemic efficacy in globally ischemic rat hearts, with nifedipine uniquely showing significant improvement in reperfusion function at 30 minutes post-ischemia, while at 60 minutes all agents except nisoldipine showed significant improvement [1]. This differential recovery profile may reflect the interplay between nisoldipine's intermediate washout kinetics and its cardioprotective properties.

Drug washout kinetics Cardiodepression recovery Dihydropyridine comparator profiling

Differential Chronotherapy Pattern: Extended-Release Racemic Nisoldipine Blunts Early Morning Systolic Blood Pressure Surge, Unlike Amlodipine

In a randomized, double-blind 8-week trial of 100 hypertensive patients, 24-hour ambulatory blood pressure monitoring (ABPM) revealed that extended-release (ER) racemic nisoldipine (10–40 mg) and amlodipine (2.5–10 mg) produced equivalent mean 24-hour reductions in systolic/diastolic blood pressure (SBP/DBP: –9.8/–7.1 mmHg versus –8.0/–6.0 mmHg, respectively) [1]. However, nisoldipine ER exhibited a significantly differentiated awake-versus-sleeping BP effect: awake SBP/DBP decreased by 12.4/8.0 mmHg versus sleeping decreases of 8.9/4.3 mmHg (P = 0.08/0.01), while amlodipine showed similar awake and sleeping decreases (9.6/5.9 vs. 9.9/5.8 mmHg, NS) [1]. Most notably, nisoldipine ER—but not amlodipine—significantly blunted the rate of rise in early morning SBP, a parameter independently associated with cardiovascular event risk [1]. This differential chronotherapeutic pattern, attributed to nisoldipine's distinct pharmacokinetic profile, has potential implications for circadian blood pressure management strategies.

Ambulatory blood pressure monitoring Chronotherapy Morning surge

(R)-Nisoldipine Procurement Scenarios: Research and Analytical Applications Justified by Quantitative Evidence


Enantioselective Pharmacokinetic & Drug Metabolism Studies

(R)-Nisoldipine serves as the essential distomer reference standard for chiral bioanalytical method development (HPLC, LC-MS/MS) and for quantitatively characterizing enantioselective CYP3A4-mediated first-pass metabolism. The established 5–6-fold difference in systemic exposure between enantiomers following racemate administration [1] requires pure (R)-nisoldipine to construct calibration curves, determine extraction recovery, and validate chiral separation methods with quantification limits as low as 0.05 ng/ml per enantiomer [2]. Researchers investigating the impact of CYP3A4 modulation (e.g., grapefruit juice interaction producing up to 7-fold Cmax increases [3]) on enantiomer-specific clearance cannot conduct these studies without the isolated (R)-enantiomer.

Stereochemistry-Independent Pharmacodynamic Probing

The demonstration that (+)- and (–)-nisoldipine enantiomers confer equivalent antioxidant cardioprotection in isolated rat hearts at 1 nM—preserving contractile function at 56–67% versus 16% for vehicle, despite widely divergent calcium channel IC50 values [4]—positions (R)-nisoldipine as a critical pharmacological tool. It enables researchers to dissect calcium-channel-dependent vasodilation from calcium-channel-independent cytoprotection within the same chemotype. This is particularly relevant for ischemia-reperfusion injury models where the radical-scavenging dihydropyridine ring may provide therapeutic benefit independent of L-type channel blockade.

Enantiomer-Specific Binding & Functional Selectivity Assays

The benchmark binding affinity of the (+)-enantiomer (Kd = 0.04 nM; dissociation t1/2 10× longer than nifedipine [5]) defines the upper limit of dihydropyridine receptor interaction. Pure (R)-nisoldipine is required as the low-affinity comparator in competitive binding assays to determine the eudismic ratio and to characterize the stereochemical determinants of dihydropyridine binding site recognition. Such studies are essential for structure-based drug design efforts targeting tissue-selective calcium channel modulation.

Reference Material for Chiral Purity and Stability-Indicating Methods

Nisoldipine is known to be photolabile, undergoing photodegradation to nitroso-phenylpyridine and nitro-phenylpyridine derivatives under UV and artificial daylight [6]. (R)-Nisoldipine is required as a chirally pure reference to establish enantiomeric stability under ICH Q1A-Q1E photostability testing conditions and to validate that forced degradation does not induce racemization. This is critical for pharmaceutical development laboratories evaluating chiral drug substance stability.

Quote Request

Request a Quote for (R)-Nisoldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.